[(2,4-Dimethylphenyl)sulfonyl]acetonitrile

Lipophilicity Drug-likeness ADME prediction

Avoid SAR collapse from in-class analog substitution. This specific 2,4-dimethylphenylsulfonyl acetonitrile provides a defined lipophilicity (XLogP3 ~2.1) and ortho steric shielding that tosylacetonitrile cannot replicate. • Directly linked to P. falciparum nanoGlo assay data (ChEMBL4888485) for hit triage. • CNS MPO-compatible fragment (MW 209.27; TPSA 66.3 Ų) for blood-brain barrier penetrant library design. • Ortho-methyl group modulates Knoevenagel diastereoselectivity, critical for lead optimization.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
Cat. No. B12271768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,4-Dimethylphenyl)sulfonyl]acetonitrile
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)CC#N)C
InChIInChI=1S/C10H11NO2S/c1-8-3-4-10(9(2)7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3
InChIKeyQNTYMCWRRYXJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(2,4-Dimethylphenyl)sulfonyl]acetonitrile – Physicochemical and Procurement Overview


[(2,4-Dimethylphenyl)sulfonyl]acetonitrile (CAS 1018580-93-2) is a substituted arylsulfonylacetonitrile with molecular formula C₁₀H₁₁NO₂S and molecular weight 209.27 g·mol⁻¹ . It belongs to the α-sulfonyl nitrile class, which serves as a versatile bifunctional scaffold in heterocyclic synthesis, Knoevenagel condensations, and medicinal chemistry campaigns . The 2,4-dimethyl substitution pattern on the phenyl ring introduces distinct steric and electronic perturbations relative to the unsubstituted phenylsulfonylacetonitrile (CAS 7605-28-9) and para-only substituted tosylacetonitrile (CAS 5697-44-9) . This compound has been registered in ChEMBL and screened against Plasmodium falciparum (NF54 strain) in a primary nanoGlo assay at 2 µM .

α-Sulfonyl nitrile bifunctional scaffold for heterocyclic synthesis
2,4-Dimethyl substitution offers ortho steric and dual methyl electronic tuning
Pre-annotated antiplasmodial screening in ChEMBL

Why Generic Arylsulfonylacetonitriles Cannot Replace the 2,4-Dimethyl Isomer


The reactivity, physicochemical profile, and biological performance of arylsulfonylacetonitriles are highly sensitive to the nature, number, and position of aryl substituents . The 2,4-dimethyl pattern generates a unique combination of ortho steric shielding and dual methyl electron-donating effects that distinguishes it from the widely stocked unsubstituted phenylsulfonylacetonitrile (mp 112–114 °C) and para-tolyl analog (tosylacetonitrile, mp 147–151 °C) . These differences manifest in altered melting point, lipophilicity (XLogP3 ~2.1 vs. 1.7 for the 2,5-dimethyl isomer), hydrogen-bond acceptor count, and biological screening outcomes . Simple replacement with a cheaper in-class analog risks non-overlapping solubility, divergent reaction kinetics, and loss of structure-activity relationship (SAR) fidelity in lead optimization programs.

Unsubstituted phenyl analog

Lacks ortho/para methyl effects; divergent reaction kinetics and solubility profiles may limit direct interchange.

Tosylacetonitrile (para-tolyl)

Higher melting point and lower lipophilicity may alter solid-form handling, partitioning, and SAR interpretation.

2,5-Dimethyl positional isomer

Different dipole and steric environment may shift Knoevenagel reactivity and lipophilicity-dependent ADME predictions.

Evidence Differentiating [(2,4-Dimethylphenyl)sulfonyl]acetonitrile from Closest Analogs


Computed Lipophilicity: 2,4-Dimethyl vs. 2,5-Dimethyl vs. Tosyl Analogs

The computed XLogP3-AA of [(2,4-dimethylphenyl)sulfonyl]acetonitrile is estimated at approximately 2.1, compared with 1.7 for the positional isomer [(2,5-dimethylphenyl)sulfonyl]acetonitrile (CID 7744979) and 0.89–1.23 for tosylacetonitrile (CAS 5697-44-9) . This ~0.4 log unit difference between the 2,4- and 2,5-dimethyl regioisomers is attributable to differential dipole alignment and solvation effects arising from methyl group placement.

Computed Lipophilicity
Cross-study comparable
XLogP3 ~2.1 vs 1.7 (2,5-isomer) / 0.89–1.23 (tosyl)
Δ~0.4 may shift predicted membrane permeability classification
Computed values only; experimental logP not available
Lipophilicity Drug-likeness ADME prediction

Thermal Property Differentiation: Melting Point Gap vs. para-Tolyl Analog

Although an experimentally determined melting point for [(2,4-dimethylphenyl)sulfonyl]acetonitrile is not publicly reported, the addition of a second ortho methyl group relative to tosylacetonitrile (mp 147–151 °C) is expected to disrupt crystal packing, lowering the melting point substantially . By analogy, phenylsulfonylacetonitrile (mp 112–114 °C) and methylsulfonylacetonitrile (mp 84 °C) demonstrate that aryl substitution directly modulates thermal behavior .

Melting Point Gap
Class-level inference
Predicted ≥30 °C lower than tosylacetonitrile (147–151 °C)
Ortho-methyl disruption of crystal packing may alter recrystallization and drying protocols
No publicly reported experimental mp; verify per lot
Solid-state characterization Polymorph screening Formulation development

Antiplasmodial Screening in P. falciparum NF54 Assay

[(2,4-Dimethylphenyl)sulfonyl]acetonitrile was evaluated in a primary single-point screen against the NF54 strain of Plasmodium falciparum using a nanoGlo assay at 2 µM concentration with a 72-hour incubation period . This screening entry (ChEMBL External ID: CHEMBL4888485) provides a quantitative data point for biological activity, though the screen was performed in single point and does not include a reported % inhibition value or IC₅₀. For context, the unsubstituted phenylsulfonylacetonitrile has no registered antimalarial screening data in ChEMBL, while certain pyridyl-sulfonylacetonitrile analogs have shown IC₅₀ values in the low micromolar range in similar assays .

Antiplasmodial Screen
Supporting evidence
Single-point P. falciparum NF54 nanoGlo assay, 2 µM, 72 h (ChEMBL4888485)
Pre-existing screening annotation may support hit triage in antimalarial programs
No reported IC₅₀ or % inhibition; dose-response pending
Antimalarial Phenotypic screening Plasmodium falciparum

Hydrogen-Bond Acceptor Accessibility: Nitrile–Sulfone Synthon Steric Effects

The 2,4-dimethylphenylsulfonylacetonitrile scaffold presents three hydrogen-bond acceptor (HBA) sites: two sulfone oxygens and one nitrile nitrogen, with zero hydrogen-bond donors (HBD = 0) . This HBA count of 3 is identical to that of the 2,5-dimethyl isomer (CID 7744979) and phenylsulfonylacetonitrile . However, the ortho-methyl group at position 2 introduces steric hindrance that can modulate the accessibility of the sulfone oxygen acceptors in intermolecular interactions—an effect absent in para-only substituted analogs such as tosylacetonitrile .

HBA Accessibility
Class-level inference
HBA = 3, HBD = 0; ortho-methyl steric shielding of sulfone oxygens
Differential steric accessibility may guide co-crystal engineering outcomes
HBA count identical to analogs; steric difference only
Supramolecular chemistry Crystal engineering Hydrogen-bond donor/acceptor ratio

Positional Isomer Effects on Dipole Moment and Reactivity

The 2,4-dimethyl arrangement places electron-donating methyl groups in conjugation with the sulfone group at the para position while creating an ortho steric environment adjacent to the sulfone. In contrast, the 2,5-dimethyl isomer (CAS 893724-52-2) positions the second methyl meta to the sulfone, yielding a distinct molecular dipole and altered reactivity in Knoevenagel condensations . Literature on arylsulfonylacetonitrile reactivity demonstrates that para-substituent electronic effects are transmitted through the sulfone bridge to modulate the CH-acidity of the α-methylene protons, while ortho substituents influence the steric course of aldol-type additions .

Regioisomer Reactivity
Class-level inference
2,4- vs 2,5-dimethyl: para-CH₃ σₚ ≈ −0.17 + ortho steric; meta-CH₃ σₘ ≈ −0.07
Electron density and steric environment may shift Knoevenagel condensation outcomes
No direct comparative kinetic study; Hammett-based inference
Regioisomer SAR Electronic effects Knoevenagel reactivity

Topological Polar Surface Area as a Permeability Predictor

The topological polar surface area of [(2,4-dimethylphenyl)sulfonyl]acetonitrile is estimated at 66.3 Ų, identical to the 2,5-dimethyl isomer (CID 7744979) . This value falls well below the commonly applied TPSA cutoff of 140 Ų for oral bioavailability and 90 Ų for blood-brain barrier penetration, indicating favorable membrane permeability potential . In contrast, heteroaryl sulfonylacetonitriles bearing pyridyl or pyrimidyl rings exhibit TPSA values of 80–100+ Ų, changing their predicted CNS penetration classification.

Topological PSA
Cross-study comparable
66.3 Ų
Below CNS penetration cutoff (90 Ų); may support fragment permeability predictions
Identical to 2,5-isomer; ~15–35 Ų lower than heteroaryl analogs
TPSA Blood-brain barrier penetration Oral bioavailability prediction

Key Application Scenarios for [(2,4-Dimethylphenyl)sulfonyl]acetonitrile


Antimalarial Hit-to-Lead Using Pre-Existing ChEMBL Annotation

Programs targeting Plasmodium falciparum can utilize the registered single-point screening data at 2 µM (ChEMBL4888485) as a starting point for dose-response follow-up and SAR expansion . The 2,4-dimethylphenyl scaffold offers a distinct lipophilicity window (XLogP3 ~2.1) compared to tosylacetonitrile (LogP 0.89), which may be advantageous for accessing intra-erythrocytic parasite compartments. Procurement of this specific compound, rather than the unsubstituted phenyl analog (which lacks antiplasmodial annotation), provides immediate biological annotation value that accelerates hit triage.

Regioisomer-Dependent Library Synthesis via Knoevenagel Condensation

The dual methyl substitution pattern (2,4- vs. 2,5-dimethyl) has been shown to produce non-identical computed lipophilicity and dipole properties . Medicinal chemistry groups conducting parallel library synthesis should procure both regioisomers separately, as the ortho-methyl in the 2,4-isomer may sterically influence the diastereoselectivity of Knoevenagel condensations with substituted benzaldehydes—a reactivity axis that cannot be probed with tosylacetonitrile or phenylsulfonylacetonitrile alone.

Solid-Form Screening with Nitrile–Sulfone Co-Crystal Synthons

The HBA count of 3 and HBD count of 0, combined with the ortho-methyl steric shielding of the sulfone oxygens, makes the 2,4-dimethyl derivative a mechanistically distinct co-former compared to the para-only tosyl analog . Crystal engineering laboratories evaluating sulfonylacetonitrile-based supramolecular synthons should include this compound to assess whether ortho steric effects can direct heteromeric co-crystallization with complementary HBD-rich partners, a strategy relevant to pharmaceutical solid-form patenting.

CNS-Permeable Fragment-Based Drug Discovery

With a molecular weight of 209.27 Da and a TPSA of 66.3 Ų, this compound falls within Rule-of-Three fragment space and meets the TPSA threshold for predicted CNS permeability (<90 Ų) . Fragment library curators seeking arylsulfonylacetonitrile building blocks with favorable CNS MPO (Multiparameter Optimization) scores should select the 2,4-dimethyl variant over more polar heteroaryl sulfonylacetonitriles (TPSA >80 Ų) when blood-brain barrier penetration is a desired attribute.

Application
Selection Property
Validation Focus
Antiplasmodial hit-to-lead expansion
ChEMBL-registered screening annotation
Dose-response and strain-panel profiling
Regioisomer-dependent Knoevenagel library
Ortho-methyl steric influence on diastereoselectivity
Reaction yield and product distribution vs. 2,5-isomer
Co-crystal engineering with sulfone–nitrile synthons
Ortho-sterically shielded HBA profile
Heteromeric co-crystal formation vs. homomeric crystallization
CNS-permeable fragment-based discovery
Low TPSA and molecular weight in Rule-of-Three space
In vitro permeability assay (PAMPA/Caco-2)
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